

Physicochemical Profiling and Phase Behavior of 2-Ethoxy-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Ethoxy-5-nitrobenzaldehyde

CAS No.: 741738-54-5

Cat. No.: B3021137

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Abstract **2-Ethoxy-5-nitrobenzaldehyde** (CAS: 741738-54-5) is a critical synthetic building block utilized extensively in the development of advanced pharmaceutical agents, including quaternary ammonium chalcone derivatives with anti-drug-resistant bacterial activity[1]. As a solid powder at ambient conditions, its thermal behavior is a primary indicator of structural integrity. This technical guide provides an in-depth analysis of its physical state, the thermodynamic causality behind its melting point variations, and field-proven protocols for its synthesis and analytical validation.

Quantitative Physicochemical Data

Understanding the baseline physicochemical properties of **2-Ethoxy-5-nitrobenzaldehyde** is essential for downstream formulation and reaction engineering. The data below summarizes its core structural and physical characteristics[2].

Property	Value
Chemical Name	2-Ethoxy-5-nitrobenzaldehyde
CAS Number	741738-54-5
Molecular Formula	C9H9NO4
Molecular Weight	195.17 g/mol
Physical State (Ambient)	Solid (Powder)
Melting Point (Commercial Standard)	70–72 °C
Melting Point (Literature/Crude)	48–50 °C
SMILES	<chem>CCOC1=C(C=C(C=C1)[O-])C=O</chem>

Structural Thermodynamics & The Melting Point Paradox

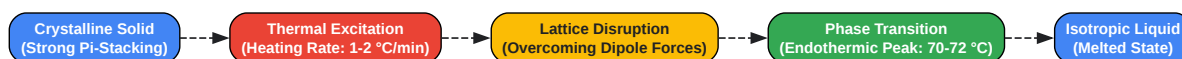
The physical state of **2-Ethoxy-5-nitrobenzaldehyde** is fundamentally dictated by its intermolecular forces. The molecule features a highly electron-withdrawing nitro group (-NO₂) at the 5-position and an electron-donating ethoxy group (-OCH₂CH₃) at the 2-position, flanking a formyl group (-CHO)[2]. This "push-pull" electronic configuration establishes strong dipole-dipole interactions and facilitates planar

stacking in the solid crystal lattice, rendering it a solid powder at room temperature.

The Melting Point Discrepancy: Commercial high-purity standards report a melting point of 70–72 °C. However, peer-reviewed synthetic literature frequently reports melting points in the range of 48–50 °C for newly synthesized batches[3]. As an application scientist, it is critical to recognize that this discrepancy is rarely due to gross structural errors, but rather stems from two thermodynamic factors:

- **Polymorphism & Lattice Energy:** Different crystallization solvents yield different crystal habits. Rapid precipitation from an aqueous quench often yields a metastable, loosely packed polymorph with a lower lattice energy, melting at ~48 °C[3].

- Residual Solvent Trapping: The ethoxy chain can form inclusion complexes with residual reaction solvents (e.g., N,N-Dimethylformamide), which depresses the melting point by disrupting the crystal lattice.

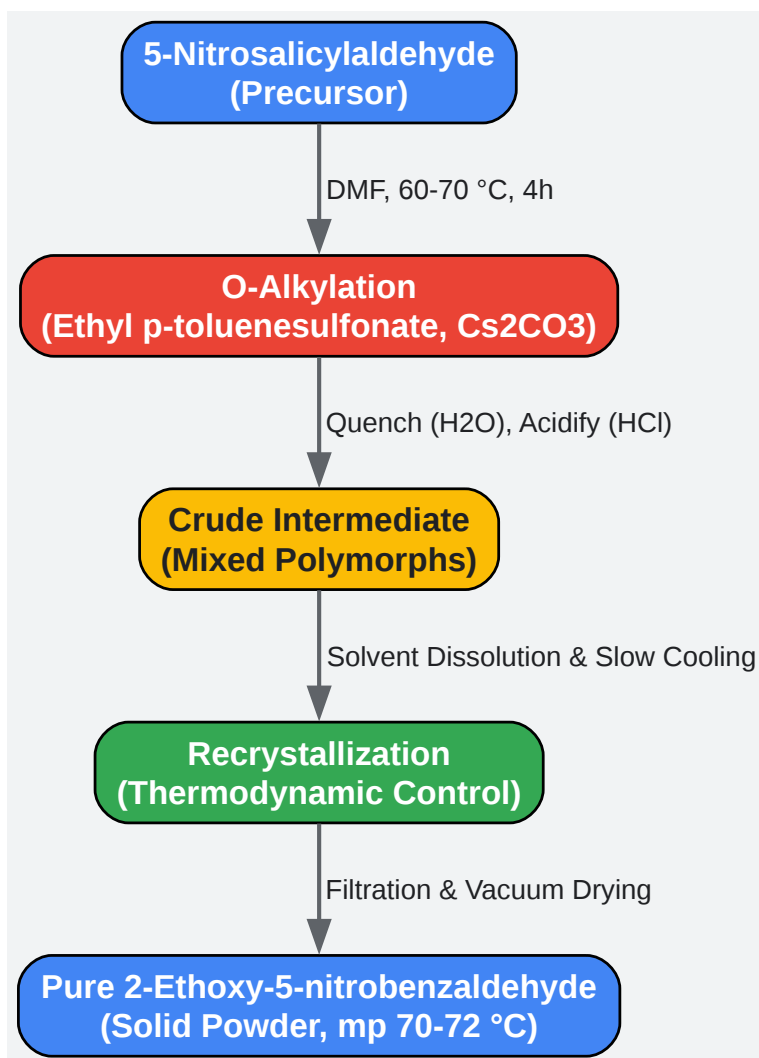


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Caption: Thermodynamic pathway of solid-to-liquid phase transition during melting.

Self-Validating Synthesis & Crystallization Protocol

To achieve the thermodynamically stable polymorph (mp 70–72 °C), the synthesis must be coupled with a rigorous, controlled crystallization protocol. The following methodology details the O-alkylation of 5-nitrosalicylaldehyde[3].



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Caption: Synthesis and crystallization workflow of **2-Ethoxy-5-nitrobenzaldehyde**.

Step-by-Step Methodology

Phase 1: O-Alkylation (Reaction Engineering)

- Reagent Preparation: Dissolve 5.0 g (29.9 mmol) of 5-nitrosalicylaldehyde and 10.7 g (32.9 mmol) of Cesium Carbonate () in 20 mL of anhydrous DMF[3]. Causality Check: is specifically selected over

because the larger cesium cation provides better solubility of the phenoxide intermediate in DMF. This enhances the nucleophilicity of the oxygen atom and prevents unwanted side-reactions at the formyl group.

- **Electrophile Addition:** Slowly add a solution of 7.9 g (40.0 mmol) ethyl p-toluenesulfonate in 10 mL DMF over a 20-minute period[3].
- **Thermal Activation:** Heat the reaction mixture to 60–70 °C under a continuous nitrogen atmosphere for 4 hours[3]. **Validation Check:** Perform Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase. The complete disappearance of the starting material spot validates reaction completion.

Phase 2: Isolation and Thermodynamic Crystallization

4. **Quenching:** Cool the mixture to 0 °C to minimize degradation, then quench by slowly adding 20 mL of deionized water[3].
5. **Acidification:** Adjust the pH by adding 20% HCl dropwise until a distinct yellow solid precipitates[3].
6. **Filtration:** Filter the crude solid and wash extensively with water (100 mL) to remove residual DMF and cesium salts[3].
7. **Recrystallization (Critical Step):** To achieve the 70–72 °C melting point, dissolve the crude powder in a minimum volume of boiling ethanol. Slowly cool to room temperature, then transfer to 4 °C. **Application Scientist's Note:** Do not crash the product out of solution using an immediate ice bath. Slow cooling allows the molecules to arrange into the lowest-energy, most densely packed crystal lattice, avoiding the 48 °C metastable polymorph.
8. **Drying:** Dry under high vacuum at 40 °C for 12 hours to remove trace ethanol.

Analytical Validation of Physical State

To confirm the physical state and polymorphic purity of the synthesized **2-Ethoxy-5-nitrobenzaldehyde**, a rigorous thermal analysis is required.

Protocol: Differential Scanning Calorimetry (DSC)

While capillary melting point apparatuses are standard, DSC provides a self-validating thermodynamic profile that eliminates human error in visual phase-change detection.

- **Sample Preparation:** Accurately weigh 3–5 mg of the dried powder into an aluminum DSC pan and crimp securely.

- Method Setup: Equilibrate the sample at 25 °C. Program a heating ramp of 2 °C/min up to 100 °C under a 50 mL/min nitrogen purge. Causality Check: A slow heating rate (2 °C/min) prevents thermal lag, ensuring the recorded endothermic peak accurately reflects the true melting point rather than an artifact of rapid heating.
- Data Interpretation: A sharp, singular endothermic peak with an onset at ~70 °C and a peak maximum at ~72 °C confirms the presence of the thermodynamically stable polymorph. A broad peak, or a peak near 48–50 °C, indicates incomplete crystallization or residual solvent impurities[3].

References

- PubChemLite:**2-ethoxy-5-nitrobenzaldehyde** (C₉H₉NO₄) Structural Information. Source: uni.lu. URL:[[Link](#)]
- Synthetic Communications (IAS):Efficient and Practical Synthesis of Dissymmetrical Ethers of 4-Nitrocatechol. Source: ias.ac.in. URL:[[Link](#)]

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Sources

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